

Application Notes: Baicalein as a Research Tool for Kinase Inhibition

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Compound of Interest			
Compound Name:	Baicalein		
Cat. No.:	B1667712	Get Quote	

Introduction

Baicalein (5,6,7-trihydroxyflavone) is a natural flavonoid compound isolated from the roots of Scutellaria baicalensis Georgi.[1][2] It has been recognized for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[3] [4][5] A significant body of research has demonstrated that **baicalein** exerts its biological effects by modulating various cell signaling pathways, frequently through the direct or indirect inhibition of protein kinases.[6][7] This makes **baicalein** a valuable and cost-effective research tool for scientists studying kinase-driven signaling cascades, validating kinase drug targets, and investigating the pathophysiology of diseases like cancer.

These application notes provide an overview of **baicalein**'s kinase inhibitory activities, quantitative data on its potency, and detailed protocols for its use in in vitro and cell-based assays.

Mechanism of Action

Baicalein's anticancer and anti-inflammatory activities are largely mediated by its ability to suppress critical cell signaling pathways.[6][8] It has been shown to inhibit the activity of several protein kinases, leading to the downregulation of downstream signaling events that control cell proliferation, survival, metastasis, and angiogenesis.[3][4] For instance, studies on protein kinase CK2 have shown that **baicalein** acts as a noncompetitive inhibitor with respect to ATP and as a mixed-type inhibitor with the protein substrate casein.[9] Its ability to target



multiple kinases, including those in the PI3K/Akt, MAPK/ERK, and Src pathways, makes it a broad-spectrum inhibitor useful for dissecting complex signaling networks.[1][10][11]

Quantitative Data: Baicalein Kinase Inhibitory Potency

The inhibitory activity of **baicalein** has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values provide a measure of the compound's potency. The data below is summarized from various biochemical assays.

Kinase Target	Isoform/Species	Potency (IC50 / Ki)	Reference
Rho-associated kinase (ROCK)	ROCK1	6.55 μM (IC50)	[2]
Rho-associated kinase (ROCK)	ROCK2	2.82 μM (IC50)	[2]
Src Tyrosine Kinase	Not Specified	4 μM (IC50)	[11]
Protein Kinase CK2	Human Holoenzyme	2.54 μM (IC50)	[9]
Glycogen Phosphorylase	Rabbit Muscle (GPb)	5.66 μM (Ki)	[12]
Glycogen Phosphorylase	Human Liver (GPa)	8.77 μM (Ki)	[12]
Glycogen Phosphorylase	Human Brain (GPa)	32.54 μM (Ki)	[12]
β-Secretase (BACE1)	Not Specified	23.71 μM (IC50)	[13]
Acetylcholinesterase (AChE)	Not Specified	45.95 μM (IC50)	[13]

Note: IC50 and Ki values are dependent on specific assay conditions. Researchers should consider these values as a guide and determine potency within their own experimental setup.

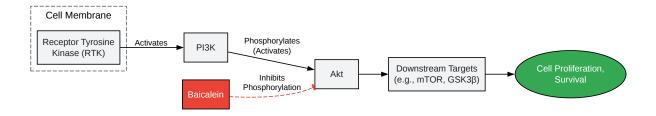
Modulation of Key Signaling Pathways

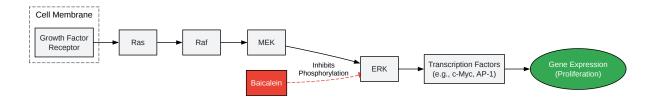


Baicalein has been extensively documented to inhibit several major signaling pathways implicated in cancer and inflammation.

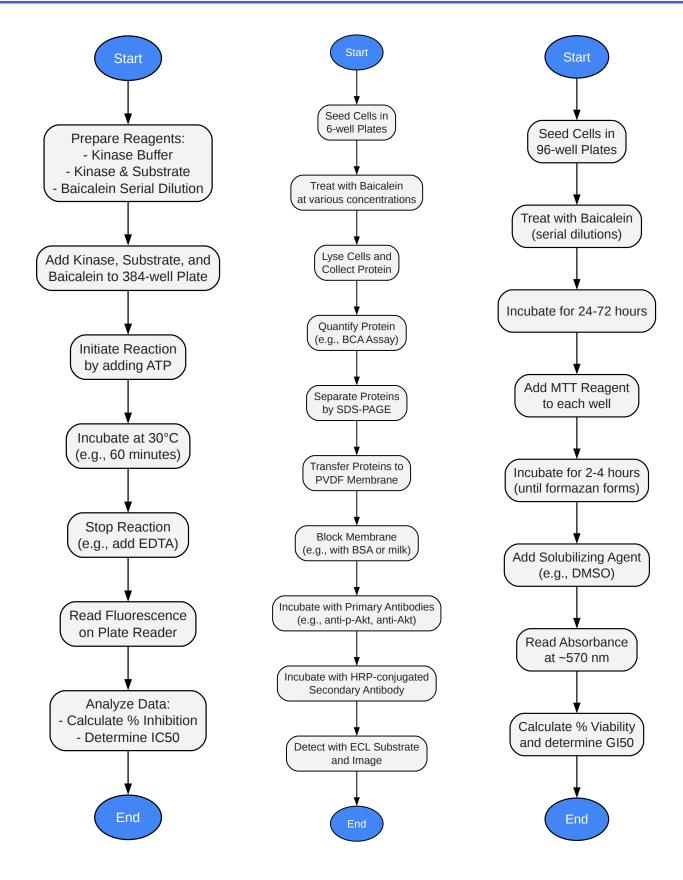
1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. **Baicalein** has been shown to suppress this pathway by reducing the phosphorylation of Akt, a key downstream effector of PI3K.[1][14] This inhibition can lead to decreased cell proliferation and induction of apoptosis.[3][6]









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